molecular formula C10H10ClNO2 B12127292 4-Chloro-N-(2-oxopropyl)benzamide CAS No. 89007-01-2

4-Chloro-N-(2-oxopropyl)benzamide

Cat. No.: B12127292
CAS No.: 89007-01-2
M. Wt: 211.64 g/mol
InChI Key: JUUJVEOLRYGNIU-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-oxopropyl)benzamide is a chemical compound with the molecular formula C10H10ClNO2 It is a benzamide derivative, characterized by the presence of a chloro group at the 4-position of the benzene ring and an oxopropyl group attached to the nitrogen atom of the amide group

Preparation Methods

The synthesis of 4-Chloro-N-(2-oxopropyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of 4-chlorobenzoic acid with 2-oxopropylamine in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran, under mild conditions .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to provide a green and efficient pathway for the synthesis of benzamide derivatives .

Chemical Reactions Analysis

4-Chloro-N-(2-oxopropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.

    Substitution: The chloro group in the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzamides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

4-Chloro-N-(2-oxopropyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-oxopropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

4-Chloro-N-(2-oxopropyl)benzamide can be compared with other similar compounds, such as:

Properties

CAS No.

89007-01-2

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

4-chloro-N-(2-oxopropyl)benzamide

InChI

InChI=1S/C10H10ClNO2/c1-7(13)6-12-10(14)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,14)

InChI Key

JUUJVEOLRYGNIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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